molecular formula C11H14ClN5O3 B1247155 Adenosine, 2-chloro-5'-deoxy-2'-C-methyl-

Adenosine, 2-chloro-5'-deoxy-2'-C-methyl-

Cat. No. B1247155
M. Wt: 299.71 g/mol
InChI Key: VGXNTNGMCOCQAZ-GITKWUPZSA-N
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Description

Adenosine, 2-chloro-5'-deoxy-2'-C-methyl- is a natural product found in Trachycladus laevispirulifer with data available.

Scientific Research Applications

Trypanocidal Activity

  • "5'-Alkyl-substituted analogs of 5'-methylthioadenosine as trypanocides" by Bacchi et al. (1991) discusses the trypanocidal activity of 5'-deoxy-5'-substituted analogs of MTA, including 5'-chloro derivatives, in the context of developing novel chemotherapy for trypanosomiasis (Bacchi et al., 1991).

C-Methyl Branched Purine Ribonucleoside Analogs

  • "Development of C-Methyl Branched Purine Ribonucleoside Analogs: Chemistry, Biological Activity and Therapeutic Potential" by Petrelli et al. (2016) explores the development of C-methyl nucleosides/tides for the treatment of various diseases, including 2'-C-methyladenosine derivatives (Petrelli, Grifantini & Cappellacci, 2016).

High-Affinity Agonists at Human A1 Adenosine Receptor

  • The study "N6-Cycloalkyl- and N6-bicycloalkyl-C5'(C2')-modified adenosine derivatives as high-affinity and selective agonists at the human A1 adenosine receptor with antinociceptive effects in mice" by Franchetti et al. (2009) investigates 5'-chloro-5'-deoxyribonucleoside derivatives for their high affinity and selectivity for the human A1 adenosine receptor (Franchetti et al., 2009).

Metabolism and Action of 5'-Halogenated Adenosine Analogs

  • In "5'-Deoxy-5'-methylthioadenosine phosphorylase--III. Role of the enzyme in the metabolism and action of 5'-halogenated adenosine analogs" by Savarese et al. (1985), the metabolism and action of 5'-halogenated adenosines, including 5'-chloro derivatives, are investigated in the context of their cytotoxicity and potential use as chemotherapeutic agents (Savarese et al., 1985).

properties

Product Name

Adenosine, 2-chloro-5'-deoxy-2'-C-methyl-

Molecular Formula

C11H14ClN5O3

Molecular Weight

299.71 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(6-amino-2-chloropurin-9-yl)-3,5-dimethyloxolane-3,4-diol

InChI

InChI=1S/C11H14ClN5O3/c1-4-6(18)11(2,19)9(20-4)17-3-14-5-7(13)15-10(12)16-8(5)17/h3-4,6,9,18-19H,1-2H3,(H2,13,15,16)/t4-,6-,9-,11-/m1/s1

InChI Key

VGXNTNGMCOCQAZ-GITKWUPZSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)(C)O)O

SMILES

CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)(C)O)O

Canonical SMILES

CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)(C)O)O

synonyms

trachycladine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine, 2-chloro-5'-deoxy-2'-C-methyl-
Reactant of Route 2
Adenosine, 2-chloro-5'-deoxy-2'-C-methyl-
Reactant of Route 3
Adenosine, 2-chloro-5'-deoxy-2'-C-methyl-
Reactant of Route 4
Adenosine, 2-chloro-5'-deoxy-2'-C-methyl-
Reactant of Route 5
Adenosine, 2-chloro-5'-deoxy-2'-C-methyl-
Reactant of Route 6
Adenosine, 2-chloro-5'-deoxy-2'-C-methyl-

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